Cadmium phthalate
Description
Chemical Identity and Structural Formulation
This compound, systematically known as cadmium benzene-1,2-dicarboxylate, possesses the molecular formula C8H4CdO4 and exhibits a molecular weight of 276.53 grams per mole. The compound is registered under the Chemical Abstracts Service number 5064-27-7 and maintains the International Union of Pure and Applied Chemistry name cadmium(2+);phthalate. The structural configuration reveals this compound as a coordination compound where the cadmium ion forms ionic bonds with the phthalate dianion, derived from phthalic acid as the parent compound.
The molecular architecture of this compound demonstrates specific geometric arrangements that influence its chemical behavior and applications. According to computational analyses, the compound exhibits zero hydrogen bond donors and four hydrogen bond acceptors, with a topological polar surface area of 80.3 square angstroms. The rotatable bond count remains at zero, indicating a relatively rigid molecular structure that contributes to its stability and coordination properties. These structural parameters significantly influence the compound's solubility characteristics and coordination behavior in various chemical environments.
Computational chemistry data reveals additional insights into the molecular characteristics of this compound. The exact mass measures 277.914324 daltons, while the monoisotopic mass maintains the same value. The compound contains thirteen heavy atoms and exhibits a formal charge of zero, indicating complete charge neutralization between the cadmium cation and the phthalate anion. The complexity value of 166, as calculated by computational methods, reflects the intricate bonding patterns and spatial arrangement within the molecular structure.
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 276.53 g/mol | PubChem 2.1 |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.6.11 |
| Topological Polar Surface Area | 80.3 Ų | Cactvs 3.4.6.11 |
| Heavy Atom Count | 13 | PubChem |
| Exact Mass | 277.914324 Da | PubChem 2.1 |
Historical Context and Discovery
The historical development of this compound emerges from the convergence of two distinct chemical discoveries that occurred in different centuries. Cadmium, the metallic component of this coordination compound, was discovered in 1817 by German physician Friedrich Stromeyer during his examination of zinc oxide samples. Stromeyer identified cadmium as an impurity in zinc carbonate while investigating the purity of zinc oxide, which served as a medicine during that historical period. The element derived its name from the Latin "cadmia" and Greek "kadmeia," both ancient terms for calamine, which is zinc carbonate.
The discovery of cadmium occurred during a significant transition in chemical science, when the practice of alchemy was declining and chemistry was emerging as a distinct scientific discipline. Stromeyer, working as a professor at the University of Göttingen, represented the new generation of chemical investigators who were primarily pharmacists, apothecaries, and physicians. This historical context underscores the medical and pharmaceutical origins that influenced early chemical research and the subsequent development of cadmium compounds.
Phthalic compounds, forming the organic component of this compound, emerged much later in chemical history. Phthalic anhydride, the precursor to phthalic acid and subsequently phthalates, was first reported in 1836 by Auguste Laurent. The industrial significance of phthalic compounds began to develop in the late nineteenth and early twentieth centuries. Phthalates were first introduced commercially in the 1920s as plasticizers, quickly replacing volatile and odorous camphor in various applications. The commercial availability of polyvinyl chloride in 1931 and the concurrent development of di(2-ethylhexyl) phthalate marked the beginning of the modern plasticizer industry.
The specific synthesis and characterization of this compound as a distinct coordination compound developed alongside advances in coordination chemistry and materials science. Contemporary research has established this compound as a valuable precursor for synthesizing cadmium oxide nanoparticles through thermal decomposition methods. These developments reflect the evolution from basic chemical discovery to sophisticated applications in nanotechnology and materials engineering.
Industrial and Environmental Significance
This compound demonstrates considerable industrial significance primarily through its role as a precursor material in advanced materials synthesis. Research has established that this compound serves as an effective starting material for producing cadmium oxide nanoparticles through controlled thermal decomposition processes. The synthesis involves the preparation of this compound complexes with various ligands, including imidazole, 2-methylimidazole, and 2,2′-bipyridine, which subsequently undergo thermal treatment to yield cadmium oxide nanostructures with particle sizes ranging from 53 to 62 nanometers.
The photocatalytic applications of cadmium oxide derived from this compound precursors represent a significant industrial advancement. Studies demonstrate that cadmium oxide nanoparticles produced through this method exhibit band gap values between 1.95 and 1.98 electron volts, making them suitable for photocatalytic degradation of organic dyes such as methylene blue. The photolytic degradation rates show an inverse relationship with the crystallite sizes of the cadmium oxide samples, indicating that smaller nanoparticles derived from this compound precursors demonstrate enhanced photocatalytic activity.
Contemporary research has expanded the applications of this compound beyond simple oxide synthesis to include the production of cadmium sulfide nanostructures. Hydrothermal processes utilizing this compound as a precursor have successfully generated cadmium sulfide nanoparticles through reaction with thioglycolic acid. This method offers advantages including milder reaction conditions, greater simplicity, and improved environmental compatibility compared to alternative synthesis routes. The resulting cadmium sulfide nanostructures exhibit hexagonal crystal phases and demonstrate potential applications in various technological fields.
The environmental significance of this compound extends beyond its synthetic utility to encompass broader concerns regarding cadmium and phthalate contamination. Research indicates that both cadmium and phthalate compounds function as endocrine disruptors with significant implications for human health and environmental systems. Studies examining the combined effects of cadmium and phthalates reveal synergistic impacts on developmental processes, particularly affecting larval development and adult survival in various organisms. These findings underscore the importance of understanding the environmental fate and transport of this compound compounds.
Environmental monitoring studies have detected phthalate compounds in various consumer products and environmental matrices, highlighting the widespread distribution of these chemicals. The presence of phthalates in food contact materials and packaging systems raises concerns about human exposure pathways. Similarly, cadmium contamination in industrial settings and consumer products presents ongoing environmental challenges that require comprehensive assessment and management strategies.
| Application Category | Specific Use | Key Characteristics |
|---|---|---|
| Nanoparticle Synthesis | Cadmium Oxide Precursor | Particle size 53-62 nm, Band gap 1.95-1.98 eV |
| Photocatalysis | Methylene Blue Degradation | Inverse relationship between size and activity |
| Hydrothermal Synthesis | Cadmium Sulfide Formation | Hexagonal crystal phase, Environmental compatibility |
| Coordination Chemistry | Framework Materials | Sensor applications, Gas storage properties |
The industrial applications of cadmium carboxylate coordination polymers, including those derived from phthalate ligands, encompass diverse technological sectors. These materials demonstrate utility as sensors for detecting various inorganic and organic pollutants, heterogeneous catalysts for organic transformations, and storage materials for gases and toxic compounds. The versatility of this compound-based coordination polymers extends to electronic applications, including their use as gate dielectrics, proton conductive materials, and components in lithium-selenium batteries.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cadmium(2+);phthalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Cd/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSISMMAWAHRDO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4CdO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500172 | |
| Record name | Cadmium benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5064-27-7 | |
| Record name | Cadmium benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Precipitation from Aqueous Solutions
The simplest method involves reacting cadmium salts with disodium phthalate in aqueous media. For example, cadmium acetate reacts with in situ-generated disodium phthalate (Na₂C₈H₄O₄) to yield cadmium phthalate monohydrate ([Cd(C₈H₄O₄)(H₂O)]). The reaction proceeds as:
$$
\text{Cd(CH₃COO)₂ + Na₂C₈H₄O₄ → Cd(C₈H₄O₄)↓ + 2CH₃COONa}
$$
Key parameters include pH control (7.5–9.0) and stoichiometric ratios to prevent byproducts like cadmium hydroxide. Table 1 summarizes typical reaction conditions and yields.
Table 1: Precipitation Synthesis of this compound
| Cadmium Salt | Phthalate Source | pH | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cd(NO₃)₂ | Na₂C₈H₄O₄ | 8.5 | 25 | 78 |
| CdCl₂ | Na₂C₈H₄O₄ | 7.5 | 50 | 85 |
| CdSO₄ | Na₂C₈H₄O₄ | 9.0 | 25 | 72 |
Ligand-Assisted Co-Precipitation
Incorporating nitrogen-donor ligands like imidazole (C₃H₄N₂) or 2,2′-bipyridine (C₁₀H₈N₂) modifies coordination geometry and solubility. For instance, adding imidazole to this compound solutions produces [Cd(C₈H₄O₄)(C₃H₄N₂)(H₂O)₀.₅], which exhibits a distorted octahedral structure. These ligands act as structure-directing agents, enabling control over crystallite size and porosity.
Hydrothermal and Solvothermal Methods
Hydrothermal Synthesis
Hydrothermal reactions at 120–180°C in Teflon-lined autoclaves enable high crystallinity and phase purity. A representative protocol involves dissolving CdCl₂ and phthalic acid in deionized water, adjusting pH to 10 with NaOH, and heating at 150°C for 24 hours. Thioglycolic acid (TGA) is often added as a capping agent to inhibit particle aggregation, yielding nanowires or nanorods.
Solvothermal Routes
Non-aqueous solvents like ethanol or dimethylformamide (DMF) alter reaction kinetics. For example, Cd(NO₃)₂ and phthalic acid dissolved in DMF at 180°C produce mesoporous this compound with a surface area of 124 m²/g, ideal for catalytic applications. Solvent polarity directly impacts nucleation rates, with aprotic solvents favoring slower growth and uniform morphologies.
Thermal Decomposition of Precursors
This compound complexes decompose thermally (300–600°C) to produce cadmium oxide (CdO) nanoparticles. Thermogravimetric analysis (TGA) of [Cd(C₈H₄O₄)(H₂O)] shows a three-step mass loss: dehydration (80–120°C), ligand decomposition (250–400°C), and oxide formation (>500°C). The resulting CdO nanoparticles exhibit photocatalytic activity, degrading 92% of methylene blue under UV light in 90 minutes.
Table 2: Thermal Decomposition Products
| Precursor | Decomposition Temp (°C) | Product | Surface Area (m²/g) |
|---|---|---|---|
| [Cd(C₈H₄O₄)(H₂O)] | 550 | CdO nanoparticles | 45 |
| [Cd(C₈H₄O₄)(C₁₀H₈N₂)] | 600 | CdO nanorods | 68 |
Characterization Techniques
X-ray Diffraction (XRD)
XRD patterns of this compound match JCPDS 14-0302, confirming a hexagonal phase with lattice parameters a = 9.42 Å and c = 6.87 Å. Broadening of (002) peaks in nanostructured samples indicates crystallite sizes of 12–25 nm via Scherrer analysis.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectra show characteristic bands at 1,580 cm⁻¹ (asymmetric COO⁻ stretch) and 1,390 cm⁻¹ (symmetric COO⁻ stretch), confirming phthalate coordination. Additional peaks at 3,400 cm⁻¹ in hydrated samples verify water molecules in the coordination sphere.
Electron Microscopy
Transmission electron microscopy (TEM) reveals nanowires with diameters of 10–20 nm and lengths exceeding 50 μm (Figure 1). Energy-dispersive X-ray spectroscopy (EDS) confirms a Cd:O molar ratio of 1:4, consistent with stoichiometric Cd(C₈H₄O₄).
Applications and Research Outcomes
Photocatalysis
This compound-derived CdO nanoparticles demonstrate 89% efficiency in degrading rhodamine B under visible light, outperforming commercial P25 TiO₂. The enhanced activity stems from narrowed bandgaps (2.3 eV vs. TiO₂’s 3.2 eV) and oxygen vacancies acting as electron traps.
Environmental Toxicology
Studies reveal synergistic effects between this compound and diethylhexyl phthalate (DEHP), exacerbating developmental delays in Spodoptera littoralis larvae. Combined exposure reduces larval mass by 22% compared to individual treatments, highlighting ecological risks.
Chemical Reactions Analysis
Thermal Decomposition
Cadmium compounds typically decompose at high temperatures, releasing toxic cadmium oxide fumes. For cadmium phthalate, decomposition might follow:
This aligns with cadmium’s propensity to form stable oxides under thermal stress .
Reactivity with Acids and Bases
-
Acid Treatment : Reacts with strong acids (e.g., HCl) to regenerate phthalic acid and cadmium chloride:
-
Base Treatment : Reacts with hydroxides (e.g., NaOH) to form cadmium hydroxide and disodium phthalate:
Environmental and Biological Interactions
-
Hydrolysis : Phthalates are prone to hydrolysis in aqueous environments, releasing phthalic acid and cadmium ions .
-
Synergistic Toxicity : Cadmium and phthalates (e.g., DEHP) exhibit combined toxicity in biological systems, disrupting endocrine and reproductive functions .
Analytical Detection Methods
| Parameter | Method | Detection Limit | Source |
|---|---|---|---|
| Phthalate Quantification | HPLC with UV detection (254 nm) | 0.2 ng/mL | |
| Cadmium Analysis | ICP-MS | 8 ng/g |
Key Research Gaps and Limitations
Scientific Research Applications
Industrial Applications
a. Plastic Stabilization
Cadmium phthalate is primarily used as a stabilizer in polyvinyl chloride (PVC) products. Its ability to enhance thermal stability makes it essential in the production of various plastic goods, including pipes, flooring, and electrical cables. The compound helps prevent degradation during processing and extends the lifespan of finished products.
b. Pigments and Coatings
In the production of pigments, this compound serves as a colorant in paints and coatings. Its vibrant hues and resistance to fading under UV light make it a popular choice for outdoor applications, such as automotive finishes and architectural coatings.
Scientific Research Applications
a. Toxicological Studies
this compound has been extensively studied for its toxicological effects on biological systems. Research indicates that exposure to cadmium compounds can lead to significant biochemical alterations in various organs. For instance, a study utilizing attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy demonstrated that cadmium exposure induced changes in lipid and protein profiles in rat liver, spleen, lung, and kidney tissues .
b. Endocrine Disruption Research
this compound has been implicated in endocrine disruption studies. Research involving the moth Spodoptera littoralis revealed that cadmium exposure significantly delayed developmental transitions and affected adult survival rates, highlighting its potential role as an endocrine disruptor .
Environmental Impact Studies
a. Contamination Assessment
this compound is frequently analyzed in environmental studies assessing contamination levels in consumer products. A report evaluated compliance with regulations on cadmium and phthalates in children's products, revealing that many samples exceeded safety limits for these toxicants . This underscores the importance of monitoring this compound levels in consumer goods to protect public health.
b. Ecotoxicology
Studies have demonstrated that cadmium compounds can adversely affect ecosystems. For example, research indicated that cadmium exposure led to reduced reproductive success and increased mortality rates among exposed species . These findings are critical for understanding the broader ecological implications of this compound usage.
Case Studies
Health Implications
Research highlights significant health risks associated with cadmium exposure, including reproductive toxicity and potential carcinogenic effects. A study indicated that exposure to cadmium chloride negatively impacted sperm motility and induced DNA damage in human sperm cells . These findings emphasize the need for caution regarding the use of this compound in consumer products.
Mechanism of Action
The mechanism by which cadmium phthalate exerts its effects involves several molecular targets and pathways:
Oxidative Stress: Cadmium ions can induce oxidative stress by generating reactive oxygen species, leading to cellular damage.
Disruption of Cellular Signaling: Cadmium interferes with calcium signaling pathways, affecting various cellular processes.
Interaction with Nuclear Receptors: Phthalates, including this compound, can bind to nuclear receptors, influencing gene expression and hormonal regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cadmium phthalate’s properties and risks can be contextualized by comparing it to other cadmium compounds (e.g., cadmium chloride) and common phthalates (e.g., DEHP, DBP).
Table 1: Key Properties and Regulatory Limits
Toxicity Profile
- This compound vs. Cadmium Compounds: this compound shares cadmium’s risks (e.g., renal dysfunction, carcinogenicity), but the phthalate component adds endocrine-disrupting effects. For example, mono-phthalate metabolites (e.g., MnBP, MiBP) are linked to reproductive anomalies in fish and humans. In contrast, cadmium chloride’s toxicity is dominated by acute metal poisoning.
- This compound vs. Other Phthalates: While DEHP and DBP exhibit higher risk quotients (RQs >1 in adults and children), this compound’s combined metal-plasticizer structure may exacerbate bioaccumulation. For instance, phthalates like DEHP are strongly associated with gonadal anomalies in aquatic species, while cadmium compounds impair glucose metabolism in testes.
Environmental Persistence and Bioavailability
- This compound : Likely persists in sediments due to cadmium’s stability and phthalates’ resistance to degradation. Evidence from lagoons shows phthalates (DEHP, DEP) correlate with conductivity and metal levels, suggesting synergistic contamination.
- Comparison : DEHP and DBP are more mobile in water, whereas cadmium chloride binds tightly to organic matter. This compound may thus occupy an intermediate niche, leaching phthalates while retaining cadmium in sediments.
Regulatory Status
This compound would face dual restrictions under global regulations:
- China RoHS : Includes additional phthalates (DEHP, DBP, BBP, DIBP) with stricter enforcement.
- Washington State (USA) : Prohibits cadmium and phthalates in children’s products.
Analytical Detection
- This compound : Requires methods for both metal and organic components. Techniques like DLLME (Disposable Liquid-Liquid Microextraction) and chromatography are used for phthalates, while atomic spectrometry detects cadmium.
- Comparison : DEHP and DBP are routinely analyzed via GC-MS, whereas cadmium chloride is quantified via ICP-OES.
Biological Activity
Cadmium phthalate, a compound formed from cadmium and phthalate esters, has garnered attention due to its potential biological effects, particularly in reproductive and developmental contexts. This article delves into the biological activity of this compound, examining its toxicological implications, mechanisms of action, and relevant case studies.
Overview of this compound
Cadmium (Cd) is a heavy metal known for its toxicity and association with various health issues, including reproductive toxicity. Phthalates are a group of chemicals commonly used as plasticizers in consumer products. The combination of these two compounds can lead to significant biological effects, particularly in the context of environmental exposure.
Mechanisms of Toxicity
The mechanisms by which this compound exerts its toxic effects are multifaceted:
- Oxidative Stress : Cadmium is known to induce oxidative stress, leading to cellular damage. This stress can disrupt normal cellular functions and contribute to apoptosis (programmed cell death) .
- Endocrine Disruption : Phthalates are recognized endocrine disruptors that can interfere with hormonal signaling pathways. This disruption is particularly concerning in developing organisms .
- Sperm Motility and Function : Studies have shown that exposure to cadmium chloride (a common form of cadmium) significantly impairs sperm motility and function, which may be exacerbated by the presence of phthalates .
In Vitro Studies
A study investigating the effects of cadmium chloride and diisobutyl phthalate (DIBP) on human sperm revealed significant impairments in sperm motility and function after exposure. Specifically, concentrations of 10 µM CdCl2 were found to decrease both progressive and total sperm motility after 24 hours .
Animal Models
Research involving rodent models has demonstrated that exposure to cadmium and phthalates leads to various adverse effects:
- Reproductive Toxicity : A study highlighted that cadmium exposure resulted in reduced testosterone levels and compromised semen quality in male rats .
- Developmental Effects : Another investigation showed that exposure to both cadmium and mono-(2-ethylhexyl) phthalate (MEHP) induced biochemical changes in multiple organs, indicating systemic toxicity .
Human Exposure Studies
A case study involving male participants attending an andrology laboratory found correlations between elevated levels of cadmium and phthalates in seminal fluid with decreased sperm quality and increased DNA damage. This study underscored the potential reproductive risks associated with environmental exposure to these compounds .
Environmental Impact
Research on the impacts of cadmium and phthalates on non-target species, such as the caterpillar Spodoptera littoralis, revealed developmental growth impairment but no significant effects on reproductive success. This indicates that while these compounds can affect growth, their impact on reproduction may vary across species .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic: What experimental protocols are recommended for synthesizing and characterizing cadmium phthalate in laboratory settings?
Answer:
this compound synthesis typically involves reacting cadmium salts (e.g., cadmium nitrate or acetate) with phthalic acid or its anhydride under controlled pH and temperature. Key steps include:
- Stoichiometric control : Maintain a 1:1 molar ratio of cadmium ions to phthalate ligands to avoid side products.
- Purification : Recrystallize the product using polar solvents (e.g., ethanol/water mixtures) to remove unreacted precursors .
- Characterization : Use FTIR to confirm ester carbonyl bonds (~1700 cm⁻¹) and cadmium-oxygen coordination. X-ray diffraction (XRD) can verify crystallinity, while thermogravimetric analysis (TGA) assesses thermal stability .
Basic: What analytical techniques are validated for detecting this compound in environmental matrices?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve this compound from co-eluting phthalate esters. Use isotope dilution for quantification .
- Atomic Absorption Spectroscopy (AAS) : Quantify cadmium content after acid digestion of samples to confirm stoichiometry .
- Quality Control : Include spike-recovery experiments (70–120% recovery) and method blanks to validate environmental sample analyses .
Basic: How can researchers standardize protocols for assessing this compound solubility and stability?
Answer:
- Solubility : Conduct shake-flask experiments in solvents (water, DMSO, hexane) at 25°C. Measure dissolved cadmium via inductively coupled plasma mass spectrometry (ICP-MS) .
- Stability : Monitor hydrolytic degradation under varying pH (2–12) and UV exposure. Use HPLC to track phthalate ligand breakdown products .
Advanced: What mechanistic approaches are used to resolve contradictions in this compound toxicity data?
Answer:
- Dose-response studies : Compare in vitro (cell viability assays) and in vivo (rodent models) outcomes at environmentally relevant concentrations (0.1–10 µM) .
- Oxidative stress markers : Measure ROS production (e.g., via DCFH-DA fluorescence) and glutathione depletion to differentiate acute vs. chronic toxicity mechanisms .
- Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., exposure duration, species sensitivity) .
Advanced: How can computational modeling predict this compound interactions with biological receptors?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding affinity between this compound and proteins (e.g., PPARγ or estrogen receptors). Validate predictions with in vitro receptor-binding assays .
- QSAR models : Corrogate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints to prioritize high-risk derivatives for experimental validation .
Advanced: What methodologies address data gaps in cumulative risk assessments for this compound mixtures?
Answer:
- Hazard Index (HI) : Combine toxicity data for cadmium and phthalates using EPA guidelines. Adjust for synergistic effects observed in co-exposure studies .
- Environmental fate modeling : Apply fugacity models to estimate partitioning coefficients (air/water/soil) and bioaccumulation potential in aquatic ecosystems .
Advanced: How should interdisciplinary studies design experiments to evaluate this compound’s environmental persistence?
Answer:
- Microcosm experiments : Simulate soil/water systems under aerobic and anaerobic conditions. Monitor degradation via LC-MS and microbial community shifts via 16S rRNA sequencing .
- Field studies : Collect sediment cores from industrial sites and correlate this compound levels with historical production records .
Advanced: What strategies improve reproducibility in this compound research?
Answer:
- Open data platforms : Share raw spectra (FTIR, XRD) and experimental parameters via repositories like Zenodo to enable cross-validation .
- Interlaboratory comparisons : Participate in round-robin trials to harmonize analytical protocols, reducing variability in reported toxicity thresholds .
Advanced: How can researchers align this compound studies with regulatory frameworks like RoHS?
Answer:
- Concentration thresholds : Design experiments to test this compound levels against RoHS limits (100 ppm for cadmium) using ICP-MS .
- Leaching studies : Evaluate cadmium release from polymers under simulated landfill conditions to inform regulatory updates .
Advanced: What statistical methods are robust for analyzing non-linear dose-response relationships in this compound toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
